molecular formula C14H13NO5S B2745649 4-(3-METHOXYBENZENESULFONAMIDO)BENZOIC ACID CAS No. 708295-61-8

4-(3-METHOXYBENZENESULFONAMIDO)BENZOIC ACID

Cat. No.: B2745649
CAS No.: 708295-61-8
M. Wt: 307.32
InChI Key: MFDWDBVNODEDRR-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety through a sulfonamide linkage.

Mechanism of Action

Target of Action

The primary targets of 4-(3-Methoxybenzenesulfonamido)benzoic Acid are sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. The compound acts as a local anesthetic, blocking the conduction of nerve impulses by binding to specific parts of these channels .

Mode of Action

This compound interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that benzoic acid, a related compound, is conjugated toglycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Result of Action

The result of the compound’s action is a local anesthetic effect . It reversibly blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzenesulfonamido)benzoic acid typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxybenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxybenzenesulfonamido)benzoic acid
  • 4-(3-Methylbenzenesulfonamido)benzoic acid
  • 4-(3-Chlorobenzenesulfonamido)benzoic acid

Uniqueness

4-(3-Methoxybenzenesulfonamido)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-3-2-4-13(9-12)21(18,19)15-11-7-5-10(6-8-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDWDBVNODEDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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